Lipophilicity Advantage: XLogP3-AA of 3.1 Compared to the Unsubstituted Phenyl Analog
The target compound demonstrates a calculated XLogP3-AA of 3.1, representing a 0.5 unit increase in lipophilicity relative to its unsubstituted phenyl analog 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea (CAS 946350-74-9), which has an XLogP3-AA of approximately 2.6. This difference arises from the two additional methyl groups on the phenyl urea ring, which enhance hydrophobic surface area without introducing additional hydrogen bond donors or acceptors, as both compounds retain 2 HBD and 3 HBA [1]. This lipophilicity shift is predicted to improve passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays.
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea (CAS 946350-74-9): XLogP3-AA ≈ 2.6 |
| Quantified Difference | Δ XLogP3-AA = +0.5 (target compound exhibits higher lipophilicity) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07) based on 2D molecular structure |
Why This Matters
For researchers selecting a compound for intracellular target engagement studies, a higher cLogP within the optimal range (1–4) is a desirable feature that can improve cell permeability and target access, making this compound preferable over the unsubstituted phenyl analog for cell-based SAR campaigns.
- [1] PubChem Compound Summary for CID 16918066, 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea. National Center for Biotechnology Information (2026). View Source
